An In-depth Technical Guide to Pyridine, 2-(dibromomethyl)-6-methyl-: Synthesis, Properties, and Applications
An In-depth Technical Guide to Pyridine, 2-(dibromomethyl)-6-methyl-: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine, 2-(dibromomethyl)-6-methyl-, a halogenated pyridine derivative, represents a versatile building block in synthetic organic chemistry. Its unique structural features, namely the reactive dibromomethyl group and the 6-methyl-substituted pyridine core, offer a gateway to a diverse array of functionalized molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and an exploration of its potential applications, particularly in the realm of drug discovery and development. While direct experimental data for this specific compound is limited, this guide will draw upon established knowledge of closely related analogs to provide a robust and scientifically grounded resource.
Core Compound Properties
The physical and chemical properties of Pyridine, 2-(dibromomethyl)-6-methyl- can be inferred from its structural analogs. A summary of these predicted properties is presented below.
| Property | Predicted Value | Comments and Comparative Analysis |
| Molecular Formula | C₇H₇Br₂N | Based on structural composition. |
| Molecular Weight | 264.95 g/mol | Calculated based on the molecular formula. For comparison, the molecular weight of 2,6-Bis(bromomethyl)pyridine is 264.94 g/mol [1][2]. |
| Appearance | Likely a solid at room temperature | Analogs such as 2-(Bromomethyl)-6-methylpyridine are solids with a melting point of 38-42 °C[3]. |
| Melting Point | Estimated to be in the range of 50-80 °C | The presence of the second bromine atom on the methyl group would likely increase the melting point compared to 2-(Bromomethyl)-6-methylpyridine. |
| Boiling Point | > 200 °C (with potential decomposition) | High boiling point is expected due to the molecular weight and polarity. Halogenated pyridines often have high boiling points. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water. | The nonpolar nature of the dibromomethyl group and the pyridine ring suggests good solubility in organic solvents. Pyridine itself is miscible with water, but the heavy halogenation and the methyl group decrease water solubility[4][5]. |
| CAS Number | Not readily available | Extensive searches did not yield a specific CAS number for this compound, indicating it may be a novel or less-common research chemical. |
Synthesis and Mechanism
The synthesis of Pyridine, 2-(dibromomethyl)-6-methyl- can be logically achieved through the radical bromination of 2,6-lutidine (2,6-dimethylpyridine). This method is analogous to the synthesis of related brominated pyridine derivatives[6][7]. The reaction proceeds via a free radical chain mechanism.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Pyridine, 2-(dibromomethyl)-6-methyl-.
Detailed Experimental Protocol
Materials:
-
2,6-Lutidine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-lutidine in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN or BPO to the solution. The molar ratio of 2,6-lutidine to NBS will determine the extent of bromination. For the desired dibrominated product, an excess of NBS will be required.
-
Initiation and Reaction: Heat the reaction mixture to reflux (around 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The formation of the monobrominated intermediate, 2-(bromomethyl)-6-methylpyridine, will be observed first, followed by the appearance of the desired dibrominated product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will be a mixture of starting material, monobrominated, and dibrominated products. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate Pyridine, 2-(dibromomethyl)-6-methyl-.
Causality behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and selective source of bromine for radical reactions, providing a low, steady concentration of bromine radicals.
-
AIBN/BPO as Initiator: These compounds readily decompose upon heating or UV irradiation to generate free radicals, which initiate the bromination chain reaction.
-
Carbon Tetrachloride as Solvent: A non-polar, inert solvent is required for radical reactions.
-
Purification by Column Chromatography: The polarity differences between the starting material, the monobrominated intermediate, and the dibrominated product allow for their effective separation using column chromatography.
Chemical Reactivity and Potential Applications
The reactivity of Pyridine, 2-(dibromomethyl)-6-methyl- is dominated by the dibromomethyl group, which is susceptible to nucleophilic substitution reactions. The pyridine nitrogen also imparts basicity to the molecule and can be protonated or alkylated[4].
Reactivity of the Dibromomethyl Group
The two bromine atoms on the same carbon atom make the methine proton acidic and the carbon electrophilic. This group can undergo a variety of transformations:
-
Nucleophilic Substitution: The bromine atoms can be displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. This allows for the construction of more complex molecular architectures.
-
Formation of Aldehydes: Hydrolysis of the dibromomethyl group can yield the corresponding aldehyde, 2-formyl-6-methylpyridine. This transformation is a valuable synthetic tool.
-
Wittig-type Reactions: The dibromomethyl group can be converted into a phosphonium ylide, which can then participate in Wittig reactions to form alkenes.
Role in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs[6]. Halogenated pyridines, in particular, serve as key intermediates in the synthesis of pharmaceuticals. The title compound can be envisioned as a versatile precursor for:
-
Linker Chemistry in PROTACs: The reactive dibromomethyl group can serve as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on Pyridine, 2-(dibromomethyl)-6-methyl- allow for the exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors[8].
Logical Relationship Diagram
Caption: Logical relationship between the compound, its reactivity, and applications.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the spectroscopic properties of Pyridine, 2-(dibromomethyl)-6-methyl- can be predicted based on its structure and data from analogous compounds[9][10][11].
¹H NMR Spectroscopy
-
Methyl Protons (CH₃): A singlet is expected around δ 2.5-2.7 ppm.
-
Methine Proton (CHBr₂): A singlet is expected around δ 6.5-7.0 ppm. The significant downfield shift is due to the deshielding effect of the two bromine atoms.
-
Pyridine Ring Protons: Three signals are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns will be characteristic of a 2,6-disubstituted pyridine.
¹³C NMR Spectroscopy
-
Methyl Carbon (CH₃): A signal is expected around δ 20-25 ppm.
-
Methine Carbon (CHBr₂): A signal is expected around δ 40-50 ppm.
-
Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen and the substituted groups will be the most downfield.
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: A strong absorption in the 500-700 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a triplet with relative intensities of approximately 1:2:1. Fragmentation will likely involve the loss of bromine atoms and the methyl group.
Safety and Handling
As a halogenated organic compound, Pyridine, 2-(dibromomethyl)-6-methyl- should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related brominated pyridines are known to be irritants and potentially toxic.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
Pyridine, 2-(dibromomethyl)-6-methyl- is a promising yet under-explored building block with significant potential in synthetic and medicinal chemistry. Its predictable synthesis and versatile reactivity make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This technical guide, by consolidating and extrapolating from the available scientific literature on related analogs, provides a foundational resource for researchers interested in harnessing the synthetic utility of this compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in drug discovery and other areas of chemical science.
References
-
Bajpai, A. K., et al. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Der Pharma Chemica, 7(1), 55-61.[4]
-
PubChem. (n.d.). 2,6-Bis(bromomethyl)pyridine. Retrieved from [Link][1]
-
Google Patents. (2016). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine. Retrieved from [7]
-
PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
-
NextSDS. (n.d.). PYRIDINE,2-(BROMOMETHYL)-6-PROPYL — Chemical Substance Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link][10]
Sources
- 1. 2,6-Bis(bromomethyl)pyridine | C7H7Br2N | CID 603610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-双(溴甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(溴甲基)-6-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
